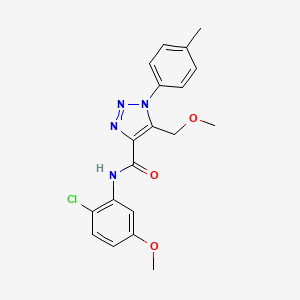

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a carboxamide group at position 4 and aryl groups at positions 1 and 3. The N-(2-chloro-5-methoxyphenyl) carboxamide moiety introduces electron-withdrawing (chloro) and electron-donating (methoxy) effects, which may influence binding interactions in biological systems . Synthesis of analogous triazole-carboxamides typically involves coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines, as seen in related methodologies .

Properties

IUPAC Name |

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c1-12-4-6-13(7-5-12)24-17(11-26-2)18(22-23-24)19(25)21-16-10-14(27-3)8-9-15(16)20/h4-10H,11H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOKRXFQEXUPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)Cl)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific structure includes:

- Chlorine and methoxy substituents on the phenyl ring.

- A triazole moiety that contributes to its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of key survival signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

In neuropharmacological studies, triazole derivatives have demonstrated neuroprotective effects. The compound was found to inhibit neuroinflammation and oxidative stress in neuronal cell lines. Specifically, it reduced the production of pro-inflammatory cytokines and reactive oxygen species (ROS), indicating a potential application in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:

- Acetylcholinesterase (AChE) : Compounds with similar structures showed competitive inhibition against AChE, which is crucial for managing conditions like Alzheimer’s disease .

- Butyrylcholinesterase (BuChE) : Inhibitory activity against BuChE was also noted, contributing to cognitive enhancement effects observed in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- NF-κB Pathway Inhibition : The compound inhibits the phosphorylation of P65 protein in the NF-κB pathway, leading to reduced inflammation and cellular stress responses .

- Metal Chelation : It has the ability to chelate biometals such as Cu²⁺, which is significant in reducing metal-induced toxicity in neurodegenerative conditions .

Case Studies

Several studies have explored the effects of this compound in vivo:

- Animal Models of Alzheimer's Disease : Administration of the compound in scopolamine-induced mice resulted in significant improvements in memory and learning tasks compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .

- Cancer Cell Lines : In vitro studies demonstrated that treatment with this triazole derivative led to a dose-dependent decrease in cell viability across various cancer cell lines, indicating its broad-spectrum anticancer activity .

Data Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

- Pyrazole-carboxamide derivatives (): Compounds 3a–3e feature pyrazole cores with chloro, methyl, and aryl substituents. For example, 3a (pyrazole-4-carboxamide) has a 5-chloro group and dual phenyl rings, yielding moderate lipophilicity (logP ~3.5 estimated).

- Triazole-carboxamide derivatives (): Compounds such as 5-methyl-1-(4-methylphenyl)-1H-triazole-4-carboxamide lack the methoxymethyl and 2-chloro-5-methoxyphenyl groups. The target compound’s methoxymethyl substituent may enhance metabolic stability compared to methyl groups due to reduced CYP450-mediated oxidation .

- Ethoxyphenyl-triazole derivative (): The ethoxy group in this analog introduces greater steric bulk and slightly lower polarity than the target’s methoxy substituent, which could affect membrane permeability .

Physicochemical Properties

- Melting Points: Pyrazole derivatives () exhibit higher melting points (133–183°C) due to planar structures and strong intermolecular interactions. The target compound’s triazole core and methoxymethyl group may reduce symmetry, lowering its melting point (estimated 120–140°C) .

- Spectroscopic Data:

Data Table: Key Analog Compounds

Methodological and Analytical Notes

- Crystallography: SHELX software () is widely used for structural determination of similar compounds. The target compound’s crystal structure would benefit from SHELXL refinement for accurate bond-length analysis .

- Limitations: Direct data for the target compound (synthetic yield, bioactivity) are absent in the provided evidence. Comparisons rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.